molecular formula C9H8ClNO B1367382 6-Chloro-5-methoxy-1H-indole CAS No. 63762-72-1

6-Chloro-5-methoxy-1H-indole

Cat. No.: B1367382
CAS No.: 63762-72-1
M. Wt: 181.62 g/mol
InChI Key: SSBPRGFEADRKDA-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a chloro group at the sixth position and a methoxy group at the fifth position on the indole ring. It appears as a white to light yellow crystalline solid and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-5-methoxy-1H-indole typically involves the chlorination of 5-methoxy-1H-indole. One common method includes the reaction of 5-methoxy-1H-indole with ferric chloride (FeCl3) under controlled conditions to introduce the chloro group at the sixth position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the indole ring.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-5-methoxy-1H-indole has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its biological activities include:

  • Antimicrobial Activity : The compound exhibits significant activity against various pathogens. For example, it has shown inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL and against Cryptococcus neoformans with an MIC of ≤0.25 µg/mL .
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways .
  • Anti-inflammatory Effects : It modulates inflammatory pathways, contributing to its potential use in treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various substitution reactions that are valuable in developing new compounds.

Biochemical Research

This compound plays a crucial role in biochemical studies due to its interactions with enzymes and proteins:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties .
  • Cellular Effects : The compound influences cell function by modulating signaling pathways and gene expression, making it a valuable tool in cellular biology research .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated that at a concentration of 16 µg/mL, it significantly inhibited the growth of MRSA, showcasing its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies have revealed that this compound induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways. This activity was characterized by enhanced caspase activity and increased expression of pro-apoptotic factors, suggesting its utility in cancer therapy research.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the indole ring influence its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    5-Methoxy-1H-indole: Lacks the chloro group, making it less reactive in certain substitution reactions.

    6-Chloro-1H-indole: Lacks the methoxy group, affecting its solubility and reactivity.

    5-Chloro-1H-indole: Has the chloro group at the fifth position instead of the sixth, altering its chemical properties.

Uniqueness: 6-Chloro-5-methoxy-1H-indole is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Biological Activity

6-Chloro-5-methoxy-1H-indole is an indole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Indole derivatives are known for their significant roles in various biochemical processes. Specifically, this compound has been associated with the following biological activities:

  • Antimicrobial Activity : This compound exhibits potential against various pathogens, including bacteria and fungi.
  • Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways.

The biological activity of this compound is attributed to its interactions with specific biochemical targets:

  • Receptor Binding : The compound binds to various receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It interacts with key enzymes such as adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited inhibitory effects with a minimum inhibitory concentration (MIC) of 16 µg/mL .

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus16
Cryptococcus neoformans≤0.25

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells by modulating specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the efficacy of this compound against several bacterial strains, confirming its activity against MRSA and other pathogens. The results showed significant growth inhibition, highlighting its potential as a therapeutic agent for resistant infections .
  • Cancer Cell Line Study : In a controlled experiment, this compound was tested on breast cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability. The study concluded that the compound could be a candidate for further development as an anticancer drug.

Q & A

Q. Basic: What are the standard synthetic routes for 6-Chloro-5-methoxy-1H-indole, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves functionalization of indole precursors. A common approach includes:

Methoxy introduction : Using alkylation or demethylation agents on hydroxylated indoles under inert atmospheres (e.g., N₂) .

Chlorination : Electrophilic substitution at the 6-position with chlorinating agents like POCl₃ or SOCl₂, often in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization.

Critical factors :

  • Temperature control (<30°C prevents side reactions) .
  • Catalyst choice (e.g., BF₃·Et₂O enhances regioselectivity) .
  • Solvent polarity (DMF improves solubility of intermediates) .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
POCl₃ chlorination65Reflux, DMF, 12 h
Catalytic reduction42CuI/PEG-400, RT, 12 h
BF₃-mediated alkylation70N₂, 30°C, 3 h

Q. Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic data?

Answer:
Contradictions often arise from isomeric byproducts or regiochemical uncertainties. A methodological approach includes:

X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and substituent positions (e.g., distinguishing 5-methoxy vs. 6-methoxy via N1—C9—C10 torsion angles) .

Multi-nuclear NMR :

  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; chloro substituents deshield adjacent protons .
  • ¹³C NMR : Chlorine induces upfield shifts (~δ 110–120 ppm for C6) .

HRMS : Exact mass analysis (e.g., m/z 197.035 for C₉H₇ClNO) validates molecular formulae .

Case Study : A 2021 study resolved a 5/6-position ambiguity in a similar indole using SHELXL refinement, confirming the methoxy group at C5 via a 63.6° N2—C1—C9—N1 dihedral angle .

Q. Basic: What biological activities are associated with this compound, and how are preliminary screenings conducted?

Answer:
Indole derivatives exhibit broad bioactivity :

  • Anticancer : Inhibit kinase pathways (e.g., PDGFR, EGFR) via π-π stacking with ATP-binding pockets .
  • Antimicrobial : Disrupt bacterial membrane integrity (MIC assays against S. aureus and E. coli) .
  • Antiviral : Target viral proteases (e.g., SARS-CoV-2 Mpro) in cell-based luciferase assays .

Screening Protocols :

In vitro assays :

  • MTT for cytotoxicity (IC₅₀ determination) .
  • Agar diffusion for antimicrobial activity .

Docking studies : AutoDock Vina predicts binding affinities to targets like COX-2 .

Q. Advanced: How can researchers optimize the regioselectivity of electrophilic substitutions in this compound?

Answer:
Challenges : Competing substitution at C3/C4 due to electron-rich indole rings.
Strategies :

Directing groups : Introduce temporary substituents (e.g., -COOEt) to block undesired positions .

Lewis acid catalysis : Use ZnCl₂ or FeCl₃ to polarize electrophiles (e.g., NO₂⁺) toward C6 .

Solvent effects : Non-polar solvents (toluene) favor meta substitution over para .

Case Study : A 2023 study achieved 89% regioselectivity for C6 nitration using FeCl₃ in CH₃CN, attributed to stabilized transition states .

Q. Basic: What analytical techniques are essential for characterizing this compound purity and stability?

Answer:

HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities >0.1% .

TLC : Rf values in ethyl acetate/hexane (7:3) monitor reaction progress .

Stability studies :

  • Thermal gravimetric analysis (TGA) assesses decomposition points (>200°C typical) .
  • UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .

Q. Advanced: How do researchers address contradictory bioactivity data across studies on indole derivatives?

Answer:
Root causes : Variability in assay conditions, cell lines, or compound purity.
Mitigation :

Standardization : Use clinically relevant cell lines (e.g., HEK293 for kinase assays) and controls (e.g., doxorubicin) .

Metabolic stability testing : Microsomal assays (e.g., human liver microsomes) rule out false negatives from rapid degradation .

Data triangulation : Combine in vitro, in silico, and in vivo results (e.g., murine xenograft models) .

Example : A 2022 study reconciled conflicting IC₅₀ values (1–10 μM) for a PDGFR inhibitor by standardizing ATP concentrations in kinase assays .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coats, and goggles .
  • Ventilation : Use fume hoods during chlorination steps to avoid Cl₂ inhalation .
  • Waste disposal : Segregate halogenated waste for incineration .

Note : The compound’s GHS classification (H303+H313+H333) mandates strict exposure controls .

Properties

IUPAC Name

6-chloro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPRGFEADRKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518804
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-72-1
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxy-1H-indole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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